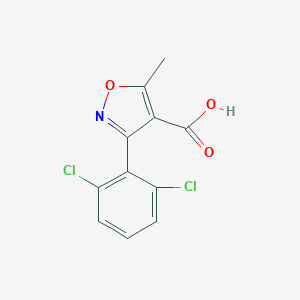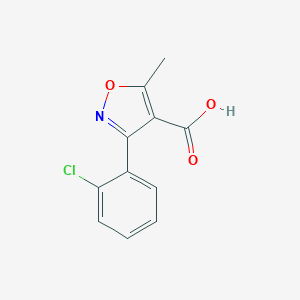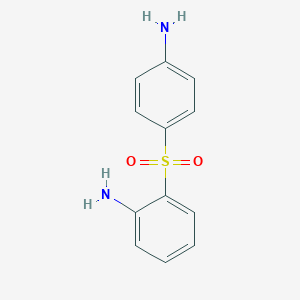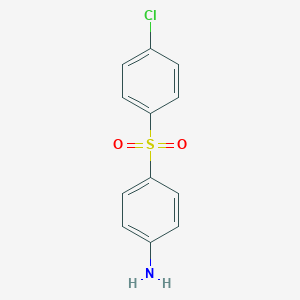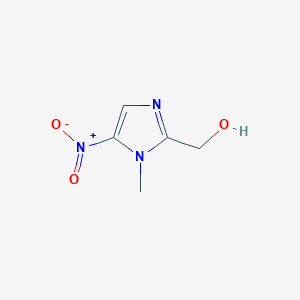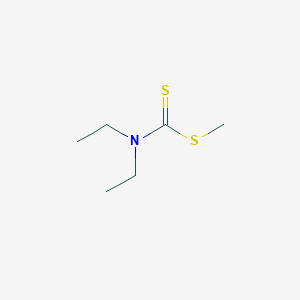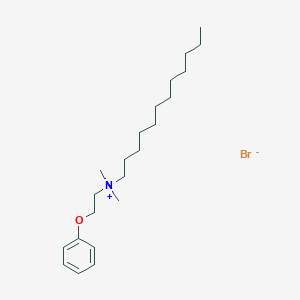
Doripenem
Übersicht
Beschreibung
Doripenem is a synthetic broad-spectrum antibiotic with antibacterial activity against aerobic, anaerobic gram-positive and gram-negative bacteria including Pseudomonas aeruginosa . It is used to treat infections caused by bacteria, and works by killing bacteria or preventing their growth . It is indicated in the treatment of complicated intra-abdominal infections and complicated urinary tract infections, including pyelonephritis .
Synthesis Analysis
The synthesis of this compound monohydrate can be summarized in three steps: hydrolysis, condensation, and hydrogenation steps starting from two chirally-pure materials. The final step of the synthesis consists of purification under aseptic conditions .
Molecular Structure Analysis
This compound’s chemical configuration has 6 asymmetrical carbon atoms (6 stereocentres) and is most commonly supplied as one pure isomer . In terms of this compound for injection, the crystallized powdered drug can form a monohydrate when mixed with water .
Chemical Reactions Analysis
This compound is a member of the β-lactam class of antibiotics. It exhibits concentration-independent bactericidal activity against gram-positive bacteria; enteric and nonenteric gram-negative bacteria, including extended-spectrum β-lactamase-producing strains; and anaerobic pathogens .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 420.50 . It appears as a crystalline powder anywhere from a white to somewhat yellowish color . It is moderately soluble in water, slightly soluble in methanol, and virtually insoluble in ethanol .
Wissenschaftliche Forschungsanwendungen
Behandlung akuter bakterieller Infektionen
Es wurde festgestellt, dass Doripenem bei der Behandlung von Patienten mit akuten bakteriellen Infektionen wirksam ist . Eine systematische Überprüfung und Metaanalyse randomisierter kontrollierter Studien ergab, dass this compound eine ähnliche klinische Erfolgsrate bei Vergleichsmitteln für die Behandlung akuter bakterieller Infektionen aufwies . Es hatte auch eine ähnliche mikrobiologische Eradikationsrate mit Vergleichsmitteln .
Pneumoniebehandlung
This compound wurde zur Behandlung von Pneumonie eingesetzt . Es wurde festgestellt, dass die klinischen Erfolgsraten zwischen this compound und Vergleichsmitteln bei Pneumonie ähnlich waren . Es wurde auch festgestellt, dass es bei der Behandlung von beatmungsassoziierter Pneumonie Imipenem nicht unterlegen ist .
Behandlung intraabdomineller Infektionen
This compound wurde zur Anwendung bei der Behandlung komplizierter intraabdomineller Infektionen zugelassen . Es wurde festgestellt, dass es bei der Behandlung komplizierter intraabdomineller Infektionen Meropenem nicht unterlegen ist .
Behandlung komplizierter Harnwegsinfektionen
This compound wurde zur Anwendung bei der Behandlung komplizierter Harnwegsinfektionen zugelassen . Es wurde festgestellt, dass es bei der Behandlung komplizierter Harnwegsinfektionen, einschließlich Pyelonephritis, Levofloxacin nicht unterlegen ist
Wirkmechanismus
Target of Action
Doripenem, a member of the β-lactam class of antibiotics, primarily targets bacterial enzymes known as penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound inhibits cell wall synthesis by binding to several PBPs (2, 3 & 4), resulting in defective cell walls . This interaction with its targets leads to the creation of osmotically unstable organisms that are susceptible to cell lysis . This compound is stable to hydrolysis by most beta-lactamases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By inhibiting PBPs, this compound disrupts this pathway, leading to defective cell walls and ultimately, bacterial cell death .
Pharmacokinetics
This compound exhibits linear pharmacokinetics in the dose range of 0.25 to 1.0 g . It is primarily eliminated by the kidneys and can be removed by hemodialysis . The cumulative urinary recovery rate of this compound is 68.1–72.0% within 24 hours . Monte Carlo simulation results suggest that 1.0 g every 12 hours or 0.5 g every 8 hours is an optimal regimen for pathogens susceptible to this compound (MIC ≤ 1 mg/L); while a high dose and extended infusion (1 g, every 8 hours, 4-hour infusion) is proposed for unsusceptible pathogens (2 ≤ MIC ≤ 8 mg/L) .
Result of Action
The result of this compound’s action is the death of the bacterial cell . By inhibiting the PBPs, this compound disrupts the synthesis of the bacterial cell wall, leading to the creation of osmotically unstable organisms that are susceptible to cell lysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the bactericidal action of this compound . Furthermore, the efficacy of this compound can be affected by the susceptibility of the bacterial strain, as indicated by the minimum inhibitory concentration (MIC) .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAACINZEOAHHE-VFZPANTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046678 | |
| Record name | Doripenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae. | |
| Record name | Doripenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
148016-81-3 | |
| Record name | Doripenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doripenem [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doripenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doripenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DORIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Doripenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)
![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

